4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid, also known as BTA-C1, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound has been shown to have promising results in preclinical studies, and its mechanism of action has been extensively investigated.
Mécanisme D'action
4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid inhibits the activity of the gamma-secretase enzyme, which is responsible for the cleavage of the Notch receptor. This inhibition prevents the release of the intracellular domain of the Notch receptor, which is necessary for the activation of downstream signaling pathways. By inhibiting the Notch signaling pathway, 4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid induces apoptosis in cancer cells and inhibits tumor growth.
Biochemical and Physiological Effects:
4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid has been shown to have a selective inhibitory effect on the Notch signaling pathway, with minimal effects on other signaling pathways. This selectivity has been attributed to the specific binding of 4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid to the gamma-secretase enzyme. In addition, 4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid is its selectivity for the Notch signaling pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. However, one limitation of 4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
Future research on 4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid could focus on improving its solubility and bioavailability, as well as investigating its potential therapeutic applications in other diseases beyond cancer. In addition, further studies could be conducted to elucidate the mechanism of action of 4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid and its effects on other signaling pathways.
Méthodes De Synthèse
The synthesis of 4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid involves several steps, including the reaction of 5-bromothiophene-3-carboxylic acid with cyclohexylamine to form 4-[(5-bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid. This compound is then purified through recrystallization and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid has been studied for its potential therapeutic applications in cancer treatment, particularly in the inhibition of the Notch signaling pathway. This pathway plays a critical role in cell differentiation and proliferation, and its dysregulation has been implicated in various types of cancer. 4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid has been shown to inhibit the activity of the gamma-secretase enzyme, which is responsible for the cleavage of the Notch receptor. By inhibiting this pathway, 4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Propriétés
IUPAC Name |
4-[(5-bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3S/c13-10-5-8(6-18-10)11(15)14-9-3-1-7(2-4-9)12(16)17/h5-7,9H,1-4H2,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUFLCFHDKYRKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC(=O)C2=CSC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.